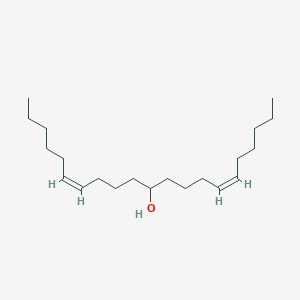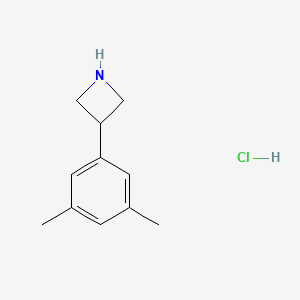
3-(3,5-Dimethylphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Vorbereitungsmethoden
The synthesis of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent mixture of acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(3,5-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ring strain and the presence of the nitrogen atom make it a potent nucleophile, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Dimethylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives such as:
3,3-Difluoroazetidine Hydrochloride: This compound has fluorine substituents that enhance its lipophilicity and reactivity.
3-(3,5-Dimethoxyphenyl)azetidine Hydrochloride: The presence of methoxy groups increases its electron-donating properties, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-9(2)5-10(4-8)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI-Schlüssel |
MPLTYVSFUOPQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2CNC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


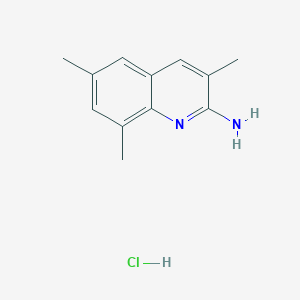


![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
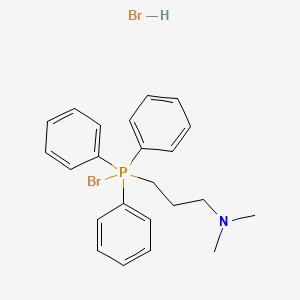
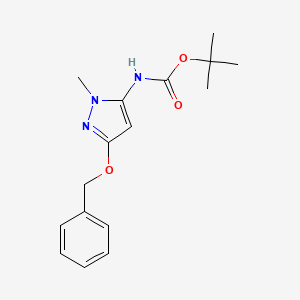


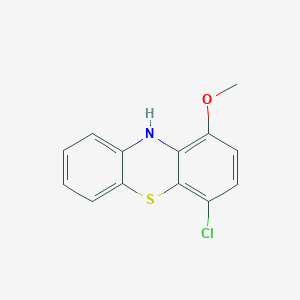



![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
